molecular formula C10H8N2O2 B11906507 (2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone CAS No. 61466-41-9

(2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone

Cat. No.: B11906507
CAS No.: 61466-41-9
M. Wt: 188.18 g/mol
InChI Key: XCDMSFOFZSSTHG-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)(1H-pyrazol-4-yl)methanone is a heterocyclic compound that features both a hydroxyphenyl and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone typically involves the reaction of 2-hydroxybenzaldehyde with 4-hydrazinylpyrazole under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxyphenyl)(1H-pyrazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of (2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Hydroxyphenyl)(1H-pyrazol-4-yl)methanone is unique due to its specific combination of hydroxyphenyl and pyrazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials.

Properties

CAS No.

61466-41-9

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

(2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C10H8N2O2/c13-9-4-2-1-3-8(9)10(14)7-5-11-12-6-7/h1-6,13H,(H,11,12)

InChI Key

XCDMSFOFZSSTHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CNN=C2)O

Origin of Product

United States

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